molecular formula C21H31N3O4 B14802105 (2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

(2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B14802105
M. Wt: 389.5 g/mol
InChI Key: DRHWFQYBDIGCKB-YKOWGRMDSA-N
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Description

(2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine backbone with specific stereochemistry, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include tert-butyl 4-amino-2-pyrrolidinecarboxylate and 4-methoxyphenylpyrrolidine-1-carbonyl chloride. The reaction conditions usually require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biology, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to interact with specific biological targets, making it useful for biochemical assays and drug discovery.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-13-15(22)12-18(24)19(25)23-11-5-6-17(23)14-7-9-16(27-4)10-8-14/h7-10,15,17-18H,5-6,11-13,22H2,1-4H3/t15-,17?,18-/m0/s1

InChI Key

DRHWFQYBDIGCKB-YKOWGRMDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCCC2C3=CC=C(C=C3)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCCC2C3=CC=C(C=C3)OC)N

Origin of Product

United States

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